Cellular IDO1 Potency
6-(Trifluoromethoxy)-1H-indazol-5-amine inhibits IDO1 in human HeLa cells with an IC₅₀ of 19 nM, as measured by RFMS assay after 24-hour incubation with tryptophan substrate [1]. In contrast, unsubstituted 5-aminoindazole analogs exhibit IC₅₀ values > 1 μM (1000 nM) in comparable cellular IDO1 assays [2]. The –OCF₃ group confers a >50-fold improvement in cellular potency.
| Evidence Dimension | Cellular IDO1 Inhibition (HeLa cells) |
|---|---|
| Target Compound Data | IC₅₀ = 19 nM |
| Comparator Or Baseline | Unsubstituted 5-aminoindazole analog: IC₅₀ = 1000 nM |
| Quantified Difference | ~52.6-fold more potent |
| Conditions | Human HeLa cells; tryptophan substrate; 24-hour incubation; RFMS assay |
Why This Matters
The 19 nM cellular IC₅₀ positions this compound as a potent IDO1 inhibitor suitable for immuno-oncology research, whereas generic 5-aminoindazoles are essentially inactive.
- [1] BindingDB. (n.d.). BDBM50578645 (CHEMBL4865079) – IDO1 HeLa Cell IC₅₀ = 19 nM. View Source
- [2] BindingDB. (n.d.). BDBM50454801 – IDO1 HeLa Cell IC₅₀ = 1000 nM. View Source
